![molecular formula C8H7IN2O B12859202 2-(Aminomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12859202.png)
2-(Aminomethyl)-5-iodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-iodobenzo[d]oxazole is a heterocyclic organic compound belonging to the class of oxazoles. This compound features a five-membered ring structure containing one oxygen and one nitrogen atom, with an iodine atom and an aminomethyl group attached to the benzene ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-iodobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-iodoaniline with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
2-(Aminomethyl)-5-iodobenzo[d]oxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: A heterocyclic compound with similar structural features but without the iodine atom.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of an aminomethyl group.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of an aminomethyl group.
Uniqueness
The presence of the iodine atom and the aminomethyl group in 2-(Aminomethyl)-5-iodobenzo[d]oxazole imparts unique reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
(5-iodo-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7IN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 |
InChI Key |
QIBFDMNTEIKYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


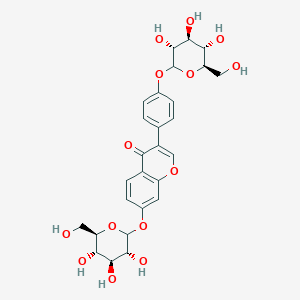
![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)


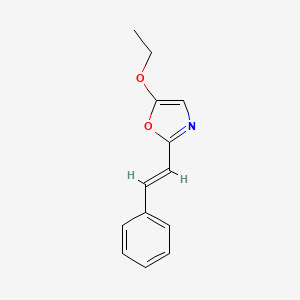

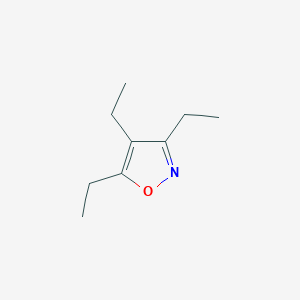
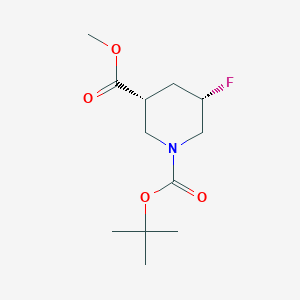
![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
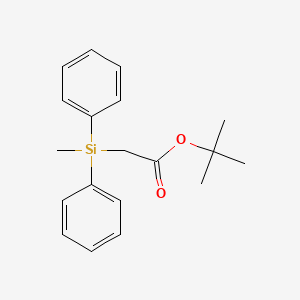
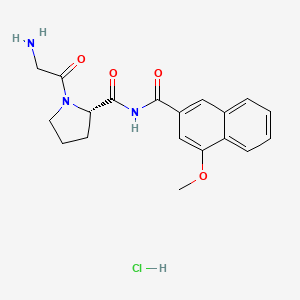
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
